Product packaging for 5-Propoxybenzofuran(Cat. No.:)

5-Propoxybenzofuran

Cat. No.: B8494238
M. Wt: 176.21 g/mol
InChI Key: LJGPDTLABZFSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Propoxybenzofuran is a chemical compound of significant interest in medicinal and organic chemistry research, belonging to the benzofuran class. Benzofuran derivatives are oxygen-containing heterocyclic compounds characterized by a benzene ring fused to a furan ring . This core structure serves as a fundamental scaffold for numerous biologically active natural and synthetic substances . Researchers are particularly interested in these compounds due to their wide spectrum of potential biological properties, which include anti-cancer, anti-microbial, and anti-inflammatory activities, among others . Studies on benzofuran analogs suggest that incorporating specific substituents, such as alkoxy groups, at defined positions on the benzofuran core can develop unique structural characteristics that exhibit excellent therapeutic values and are better suited for drug design . As a research chemical, this compound is utilized by scientists as a key intermediate or building block in the synthesis of more complex molecules and for exploring structure-activity relationships (SAR). Research efforts are often focused on developing innovative compounds for potential use in pharmaceuticals and materials science. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B8494238 5-Propoxybenzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-propoxy-1-benzofuran

InChI

InChI=1S/C11H12O2/c1-2-6-12-10-3-4-11-9(8-10)5-7-13-11/h3-5,7-8H,2,6H2,1H3

InChI Key

LJGPDTLABZFSGA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)OC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Propoxybenzofuran and Analogues

General Strategies for Benzofuran (B130515) Core Construction

Oxidative Cyclization Protocols in Benzofuran Synthesis

Oxidative cyclization represents a powerful and direct method for synthesizing benzofurans, often by forming a C-O bond from a phenolic hydroxyl group and a C-C bond within a tethered unsaturated moiety. A prominent strategy involves the intramolecular oxidative cyclization of ortho-alkenyl phenols. rsc.org This transformation can be achieved using various transition metal catalysts that facilitate the dehydrogenative annulation.

For instance, a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols can be catalyzed by [PdCl₂(CH₃CN)₂] using benzoquinone (BQ) as the oxidant to produce functionalized 2-benzyl benzo[b]furans. researchgate.netorganic-chemistry.org This method is part of a sequential protocol that can start from phenols and cinnamyl alcohols, which first undergo a Friedel-Crafts alkylation catalyzed by Re₂O₇, followed by the palladium(II)-catalyzed oxidative annulation of the in situ generated o-cinnamyl phenol (B47542) intermediates. researchgate.net Nickel catalysis has also been employed for the intramolecular oxidative cyclization of ortho-alkenyl phenols, using molecular oxygen as the sole oxidant, which circumvents the need for sacrificial hydrogen acceptors like DDQ. rsc.org

Another important oxidative approach is the cyclization of 2-hydroxystilbenes to form 2-arylbenzofurans. This can be accomplished using hypervalent iodine reagents, such as a catalytic amount of (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] in the presence of a stoichiometric oxidant like m-chloroperbenzoic acid, affording products in good to excellent yields. mdpi.comorganic-chemistry.org

Table 1: Selected Oxidative Cyclization Methods for Benzofuran Synthesis

Substrate Type Catalyst / Reagent Oxidant Product Type Reference(s)
o-Cinnamyl Phenols [PdCl₂(CH₃CN)₂] Benzoquinone (BQ) 2-Benzyl Benzofurans researchgate.netorganic-chemistry.org
o-Alkenyl Phenols Ni(acac)₂ O₂ 3-Aryl Benzofurans rsc.org
2-Hydroxystilbenes PhI(OAc)₂ (10 mol%) m-CPBA 2-Aryl Benzofurans mdpi.comorganic-chemistry.org
Phenols and Propiolates Pd(OAc)₂/PPh₃ CF₃CO₂Ag Benzofurans mdpi.com

Electrophilic Cyclization and Iodocyclization Approaches

Electrophilic cyclization is a classic and effective strategy for constructing the benzofuran ring. This method typically involves the reaction of an ortho-alkynylphenol or a derivative with an electrophile, which activates the alkyne for a subsequent intramolecular nucleophilic attack by the phenolic oxygen.

Iodocyclization is a widely used variant of this approach. The reaction of o-iodoanisoles with terminal alkynes via Sonogashira coupling, followed by treatment with an electrophile like iodine, readily prepares 2,3-disubstituted benzo[b]furans under mild conditions. organic-chemistry.org A more direct method involves the electrophilic iodocyclization of alkynylated 2-iodoanisoles with molecular iodine in the presence of a base such as sodium bicarbonate, which yields diiodo-functionalized benzo[b]furans. scielo.br This transformation is notable for its ability to accommodate even alkyl groups attached to the alkyne triple bond. scielo.br The strategy has also been extended to the cyclization of readily available ortho-functionalized (buta-1,3-diynyl)arenes as a direct route to 2-ethynyl-3-iodoheteroindenes, which are versatile intermediates for further functionalization. nih.govacs.org

Halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can also be used for the electrophilic cyclization of substrates like o-anisole-substituted ynamides to produce 3-halogenated 2-amidobenzofurans. organic-chemistry.org

Metal-Free Cyclization and Condensation Methods for Benzofurans

While transition-metal catalysis is prevalent in benzofuran synthesis, metal-free alternatives have gained considerable attention due to their cost-effectiveness and reduced environmental impact. Current time information in Bangalore, IN.nih.gov

One notable metal-free approach is the oxidative cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents. google.com For instance, using a stoichiometric amount of (diacetoxyiodo)benzene [PhI(OAc)₂] in acetonitrile (B52724) can produce 2-arylbenzofurans in good yields. google.com A catalytic version of this reaction has also been developed, employing 10 mol% of PhI(OAc)₂ as the catalyst in the presence of a co-oxidant like m-chloroperbenzoic acid (m-CPBA), which also affords 2-arylbenzofurans in high yields. google.comCurrent time information in Bangalore, IN.

Another metal-free strategy involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. google.com This method leads to the formation of highly functionalized benzofurans through the intermediacy of chloromethylene furans, which then undergo rearrangement under mild acidic conditions. google.com Furthermore, a simple I₂O₅-mediated method has been developed for the construction of sulfonylated benzofurans via the oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides under metal-free conditions. Current time information in Bangalore, IN.

Free Radical Cyclization Cascades for Polycyclic Benzofuran Systems

Free radical cyclization cascades represent a powerful strategy for the synthesis of complex, polycyclic benzofuran derivatives that may be challenging to access through other methods. google.com These reactions often proceed with a rapid increase in molecular complexity from relatively simple starting materials. bldpharm.com

A noteworthy example involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. bldpharm.com This SET process initiates a radical cyclization cascade that is followed by an intermolecular radical-radical coupling. This approach has been successfully employed to construct a variety of complex benzofurylethylamine derivatives and other polycyclic benzofuran systems. bldpharm.com The development of such cascade reactions provides an expedient route to structurally diverse benzofurans that would otherwise require lengthy synthetic sequences. The synthesis of polycyclic γ-lactams and related heterocycles, including benzofuran scaffolds, has also been achieved through radical cascade cyclizations of 1,6-enynes, highlighting the versatility of this approach. beilstein-journals.org

Proton Quantum Tunneling Approaches in Benzofuran Ring Construction

An emerging and highly innovative approach to benzofuran synthesis involves leveraging proton quantum tunneling. This phenomenon has been identified as a key mechanistic feature in certain on-surface synthesis protocols. wikipedia.org It has been noted that constructing a benzofuran ring via proton quantum tunneling can lead to high yields with fewer side reactions, making it a promising method for building complex benzofuran systems. google.com

A specific study investigated the hydroalkoxylation reaction of a particular molecular species adsorbed on a silver (Ag(111)) surface. wikipedia.org The closure of the furan (B31954) ring was observed to occur at low temperatures (down to 150 K) without detectable side reactions. wikipedia.org Theoretical modeling and experimental evidence, including the kinetic isotope effect observed with a deuterated analogue, confirmed that a proton-tunneling-mediated pathway was the dominant reaction channel. wikipedia.org This quantum mechanical hydrogen transfer facilitates the ring-closing reaction, offering a highly selective and efficient route for benzofuran ring formation under specific conditions. wikipedia.org

Microwave-Assisted Synthesis of Benzofuran Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, and the synthesis of benzofuran derivatives is no exception. rsc.orgbyjus.com Compared to conventional heating methods, microwave irradiation often leads to dramatic reductions in reaction times, from hours to mere minutes, frequently accompanied by improved yields and cleaner reaction profiles. rsc.orgwikipedia.org

The benefits of microwave assistance have been demonstrated in various benzofuran syntheses. For example, the synthesis of pyrazolyl benzofuran derivatives, which required 4-6 hours under conventional heating, was completed in 2-4 minutes using microwave irradiation. rsc.org Similarly, the synthesis of benzofuran analogues of fenamates was achieved with comparable yields to conventional methods but in a significantly shorter time frame. byjus.com This technology has been applied to one-pot multicomponent reactions for preparing substituted benzofuran-2-carboxamides and in the synthesis of indole-based benzofuran derivatives, showcasing its versatility and efficiency. masterorganicchemistry.com The combination of microwave irradiation with solvent-free conditions further enhances the green credentials of these synthetic protocols. byjus.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield ComparisonReference
Synthesis of Pyrazolyl Benzofurans4 - 6 hours2 - 4 minutesOften improved with microwave rsc.org
Synthesis of Benzofuran-Oxadiazoles24 hours60 seconds36-80% vs 69-94% wikipedia.org
Synthesis of Ethyl 3-arylaminobenzofuran-2-carboxylates9 hours5-7 minutesComparable byjus.com

Specific Synthesis Routes for 5-Propoxybenzofuran and Related Derivatives

The introduction of an alkoxy group, such as a propoxy moiety, at the 5-position of the benzofuran ring is a key step in the synthesis of various biologically active compounds.

Alkylation Strategies for Propoxy Moiety Installation

The most direct and widely employed method for installing a propoxy group onto a benzofuran scaffold is through the alkylation of a corresponding hydroxybenzofuran precursor, such as 5-hydroxybenzofuran. This transformation is typically achieved via the Williamson ether synthesis. masterorganicchemistry.com

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide in a nucleophilic substitution (S_N2) reaction. masterorganicchemistry.com In the context of this compound synthesis, 5-hydroxybenzofuran is first deprotonated with a suitable base to form the more nucleophilic phenoxide. This intermediate then reacts with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the desired ether.

Commonly used bases for the deprotonation step include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.com The choice of a primary alkyl halide, like 1-bromopropane, is crucial as the reaction proceeds via an S_N2 mechanism, which is sensitive to steric hindrance.

For industrial applications or when dealing with challenging substrates, phase-transfer catalysis (PTC) can be employed. rsc.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction. rsc.org

Table 3: Reagents for Williamson Ether Synthesis of this compound

ComponentExamplesRole in Reaction
Starting Material5-HydroxybenzofuranProvides the nucleophilic oxygen after deprotonation.
Alkylating Agent1-Bromopropane, 1-Iodopropane, Propyl tosylateProvides the propyl group for ether formation. masterorganicchemistry.com
BaseSodium Hydride (NaH), Potassium Carbonate (K₂CO₃)Deprotonates the hydroxyl group to form the alkoxide. google.com
SolventDimethylformamide (DMF), Tetrahydrofuran (THF), AcetonitrileProvides the medium for the reaction. wikipedia.org
Catalyst (Optional)Tetrabutylammonium bromide (TBAB)Phase-transfer catalyst to enhance reaction rate. rsc.org

Functionalization of the Benzofuran Ring to Incorporate the Propoxy Group

The introduction of a propoxy group onto the benzofuran ring can be achieved through various synthetic strategies, often involving the functionalization of a pre-formed benzofuran nucleus or the cyclization of a precursor already containing the propoxy moiety.

One direct approach involves the O-alkylation of a hydroxybenzofuran. For instance, the synthesis of 1-[(4-methoxy-6-n-propoxybenzofuran-5-yl)ethylidene]thiosemicarbazide involves a visnaginone (B8781550) derivative that contains a propoxy group, highlighting a strategy where the alkoxy group is present on the phenolic precursor prior to the formation of the heterocyclic ring.

Transition metal-catalyzed reactions are pivotal for functionalizing the benzofuran skeleton. numberanalytics.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce functional groups that can be subsequently converted to the desired substituent. rsc.org For example, an iodobenzofuran can be coupled with an alkyne, which can then undergo further reactions. rsc.org Similarly, Suzuki-Miyaura coupling can introduce aryl groups, such as a 3-methoxy-4-propoxyphenyl group, onto the benzofuran scaffold. vulcanchem.com

A one-pot synthesis of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives has been reported, which provides a direct route to compounds bearing a propoxy group at the 3-position, although the methodology can be adapted for other positions. researchgate.net The synthesis of (4-Fluorophenyl)(5-nitro-3-propoxybenzofuran-2-yl)methanone demonstrates a specific example of a propoxy-substituted benzofuran. researchgate.net

Furthermore, tandem reactions provide an efficient route. A sequential cyclization-carboxylation of a 2-ethynylphenol (B1266645) derivative, mediated by potassium carbonate, can form a 3-carbonylated benzofuran without a transition metal catalyst, which can then be further functionalized. koreascience.kr

Table 1: Selected Methods for Incorporating a Propoxy Group
MethodDescriptionExample Target/AnalogueReference
O-Alkylation of Phenolic PrecursorThe propoxy group is introduced onto a phenolic starting material before the cyclization to form the benzofuran ring.1-[(4-methoxy-6-n-propoxybenzofuran-5-yl)ethylidene]thiosemicarbazide
Suzuki-Miyaura CouplingPalladium-catalyzed coupling to introduce a propoxy-containing aryl substituent.Benzofuran with a 3-methoxy-4-propoxyphenyl group vulcanchem.com
Tandem Cyclization-CarboxylationA 2-ethynylphenol derivative undergoes cyclization and subsequent CO2 fixation to form a functionalized benzofuran intermediate.3-Carbonylated benzofuran koreascience.kr
Direct SynthesisOne-pot synthesis leading directly to a propoxy-substituted benzofuran derivative.(4-Fluorophenyl)(5-nitro-3-propoxybenzofuran-2-yl)methanone researchgate.net

Multicomponent Reactions in the Synthesis of Substituted Benzofurans

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to construct complex molecular architectures like substituted benzofurans in a single synthetic operation. numberanalytics.commathnet.ru These reactions avoid the lengthy isolation and purification of intermediates associated with traditional multi-step synthesis. mathnet.ru

One notable example is a three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid. mathnet.ru This reaction, performed in acetonitrile in the presence of triethylamine (B128534) followed by acid treatment, yields substituted benzofuran-3-ylacetic acids. mathnet.ru The process is believed to proceed through an intermediate dihydrocoumarin, which then undergoes acid-assisted recyclization to form the final benzofuran product. mathnet.ru

A more complex, one-pot five-component reaction has been developed to synthesize tetrazole-benzofuran hybrids. rsc.org This strategy involves a Ugi-azide multicomponent reaction followed by an intramolecular cyclization catalyzed by a Pd/Cu system, resulting in highly substituted benzofurans at the 2-position. rsc.org This process demonstrates high bond-forming efficiency, creating six new bonds in a single pot under mild conditions. rsc.org

Another innovative MCR involves the reaction between dipyrranes, aryl-propargyl aldehydes, and p-chloranil to produce corroles bearing persubstituted benzofuran-2-yl moieties. acs.org In this reaction, p-chloranil serves a dual role: it acts as an oxidant to form the corrole (B1231805) macrocycle and as a reactant that undergoes heteroannulation with the arylethynyl group to build the benzofuran scaffold. acs.org

Table 2: Examples of Multicomponent Reactions for Benzofuran Synthesis
Reaction TypeComponentsCatalyst/ReagentProduct ClassReference
Three-Component CondensationPolyalkoxyphenols, Arylglyoxals, Meldrum's acidTriethylamine, HCl/Acetic AcidSubstituted benzofuran-3-ylacetic acids mathnet.ru
Five-Component Reaction(Components for Ugi-azide reaction)Pd/Cu1,5-Disubstituted tetrazole-benzofuran hybrids rsc.org
Corrole-Benzofuran SynthesisDipyrranes, Aryl-propargyl aldehydes, p-Chloranilp-Chloranil (dual role)10-(Benzofuran-2-yl)corroles acs.org

Preparation of Key Intermediates for this compound Synthesis

The synthesis of this compound often relies on the preparation of key intermediates that are strategically designed for subsequent cyclization or functionalization. A common and crucial type of intermediate is a phenol bearing a propoxy group at the para-position relative to the hydroxyl group, which will ultimately become the 5-position of the benzofuran.

A Brønsted acid-mediated cascade reaction has been developed that utilizes substituted phenols to access highly substituted benzofurans. unica.it For the synthesis of 3-(2-bromoethyl)-5-propoxybenzofuran, a propoxy-substituted phenol (phenol 2f) is a key starting material that reacts with Bis[(trimethylsilyl)oxy]cyclobutene in the presence of HBr. unica.it

Another critical class of intermediates includes functionalized benzofurans that can be elaborated further. For example, 5-bromo-3-propoxybenzofuran-2-carboxylic acid is a commercially available intermediate that provides a scaffold for further modification. chemicalregister.com The bromine atom at the 5-position can be replaced or used as a handle in cross-coupling reactions, while the carboxylic acid at the 2-position and the propoxy group at the 3-position offer additional sites for chemical transformation.

The preparation of 2-ethynylphenol derivatives is another important strategy. koreascience.kr These intermediates can undergo cyclization to form the benzofuran ring. For instance, the synthesis of the drug Dronedarone involves a 2-ethynylphenol intermediate that cyclizes and is subsequently functionalized. koreascience.kr Similarly, 2-(2-formylphenoxy)acetonitriles can serve as precursors that react with aryl boronic acids in a palladium-catalyzed reaction to yield benzoyl-substituted benzofurans. nih.gov

Table 3: Key Intermediates in the Synthesis of this compound and Analogues
IntermediateSynthetic UtilityTarget Compound ExampleReference
Propoxy-substituted PhenolStarting material for cascade reactions to form the benzofuran ring.3-(2-Bromoethyl)-5-propoxybenzofuran unica.it
5-Bromo-3-propoxybenzofuran-2-carboxylic acidA functionalized core for further modification via cross-coupling or other reactions.Derivatives of this compound chemicalregister.com
2-Ethynylphenol derivativesPrecursors for intramolecular cyclization to form the benzofuran ring.3-Carbonylated benzofurans koreascience.kr
2-(2-Formylphenoxy)acetonitrilesPrecursors for palladium-catalyzed reaction with aryl boronic acids.Benzoyl-substituted benzofurans nih.gov

Compound Reference Table

Table 4: List of Chemical Compounds Mentioned
Compound Name
This compound
1-[(4-methoxy-6-n-propoxybenzofuran-5-yl)ethylidene]thiosemicarbazide
(4-Fluorophenyl)(5-nitro-3-propoxybenzofuran-2-yl)methanone
Benzofuran-3-ylacetic acid
Meldrum's acid
Dihydrocoumarin
1,5-Disubstituted tetrazole-benzofuran
10-(Benzofuran-2-yl)corrole
p-Chloranil
3-(2-bromoethyl)-5-propoxybenzofuran
Bis[(trimethylsilyl)oxy]cyclobutene
5-Bromo-3-propoxybenzofuran-2-carboxylic acid
Dronedarone
2-(2-Formylphenoxy)acetonitrile
Aryl boronic acid

Reaction Mechanisms and Mechanistic Investigations Involving 5 Propoxybenzofuran

Fundamental Organic Reaction Mechanisms Relevant to Benzofuran (B130515) Synthesis

The formation of the benzofuran ring system from various precursors relies on a collection of core organic reactions. These mechanisms, while general in principle, are applied in highly specific and often sophisticated ways to achieve the desired molecular architecture.

Addition reactions, where atoms are added across a multiple bond, are fundamental to many synthetic strategies for benzofurans.

Electrophilic Addition: In an electrophilic addition, an electron-rich species (like an alkene or alkyne) attacks an electron-deficient electrophile. elsevier.esslideshare.net This process typically involves the formation of a carbocation intermediate which is then attacked by a nucleophile. elsevier.esslideshare.net While the benzofuran ring itself is generally less susceptible to addition than simple furans due to its aromaticity, electrophilic addition can be a key step in its synthesis. slideshare.net For instance, the synthesis of 2,3-disubstituted benzofurans can be achieved via the Sonogashira coupling of o-iodoanisoles and terminal alkynes, followed by an electrophilic cyclization step. organic-chemistry.org Another method involves the electrophilic activation of alkynyl sulfoxides with reagents like trifluoroacetic anhydride (B1165640) (TFAA), which initiates the cyclization process with phenols to form the benzofuran ring. nih.govrsc.org

Nucleophilic Addition: These reactions involve the attack of an electron-rich nucleophile on an electron-poor center, such as a carbonyl carbon or a polarized double bond. acs.org Nucleophilic addition is a cornerstone of many benzofuran syntheses. nih.gov A notable example is the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones, which furnishes benzofuran derivatives. organic-chemistry.orgthieme-connect.com Similarly, scandium-triflate can catalyze a [4+1] cycloaddition between ortho-quinone methides and isocyanides, a process that involves nucleophilic addition to form amino-substituted benzofurans. nih.gov The mechanism for forming benzofurans from acetal (B89532) precursors under acidic conditions involves the intramolecular nucleophilic attack of the phenyl ring onto an oxonium ion intermediate. wuxiapptec.com

Reaction TypeKey FeatureRole in Benzofuran SynthesisExample Reagents
Electrophilic Addition Attack by an electron-rich π-system on an electrophile.Cyclization of precursors containing alkynes.I2, Br2, PhI(OAc)2
Nucleophilic Addition Attack by a nucleophile on an electrophilic center (e.g., C=O).Intramolecular cyclization to form the furan (B31954) ring.Ni-catalysts, Sc(OTf)3, Acid

Substitution reactions, where one functional group is replaced by another, are integral to both the synthesis of the benzofuran core and its modification. thieme-connect.com

Nucleophilic Substitution: In these reactions, a nucleophile displaces a leaving group. unica.it This can occur through a one-step (SN2) or two-step (SN1) mechanism. unica.itnumberanalytics.com The synthesis of functionalized benzofurans often employs nucleophilic substitution. A rhodium-catalyzed synthesis from substituted benzamides and vinylene carbonate proceeds through several steps, including a key nucleophilic substitution. nih.govacs.org An interrupted Pummerer reaction for benzofuran synthesis also involves a nucleophilic substitution of a phenol (B47542) onto an activated alkynyl sulfoxide. nih.govacs.org Furthermore, the synthesis of 3-(2-bromoethyl)-5-propoxybenzofuran from bis[(trimethylsilyl)oxy]cyclobutene and the corresponding phenol involves a cascade that includes substitution steps. bohrium.com

Electrophilic Substitution: Aromatic rings like benzofuran can undergo electrophilic substitution, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. Benzofuran typically undergoes electrophilic substitution at the 2-position. slideshare.netrsc.org Common examples include halogenation, nitration, and Friedel-Crafts acylation, which allow for the introduction of various functional groups onto the benzofuran scaffold. rsc.org

Elimination reactions involve the removal of two substituents from a molecule, typically resulting in the formation of a double bond. scienceopen.comrsc.org These reactions can proceed through various mechanisms, including E1 (unimolecular), E2 (bimolecular), and E1cB (unimolecular conjugate base). ciqtekglobal.com In the context of benzofuran synthesis, elimination steps are often crucial for the final aromatization or for the formation of key intermediates.

For example, a rhodium-catalyzed pathway to produce benzofurans includes a final β-oxygen elimination step. nih.govacs.org Similarly, the acid-catalyzed cyclization of acetal precursors to form benzofurans involves the elimination of an alcohol molecule (e.g., methanol) in two distinct steps of the mechanism. wuxiapptec.com A critical step that can dictate the entire catalytic cycle in some nickel-catalyzed syntheses of 2,3-disubstituted benzofurans is the reductive elimination of the final product from the metal center. scienceopen.com

Free radical reactions involve intermediates with unpaired electrons and typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. wuxiapptec.comresearchgate.net Recently, these reactions have been harnessed for the synthesis of complex benzofuran structures.

A notable advancement is the use of heteroatom anions as "super-electron-donors" to initiate free-radical reactions for the synthesis of 3-substituted benzofurans. mdpi.comtus.ac.jp This method allows for the intermolecular radical coupling of precursors like phosphines, thiols, and anilines with substituted o-iodophenylalkynes. mdpi.comtus.ac.jp Furthermore, unique free radical cyclization cascades have been developed to construct complex, polycyclic benzofuran derivatives, which are otherwise difficult to prepare. rsc.orgciqtekglobal.com

Key Steps in Radical Benzofuran Synthesis

Initiation: Generation of a radical species, for example, by a single-electron transfer (SET) from a super-electron-donor to a precursor molecule. mdpi.com

Propagation: The radical intermediate undergoes a series of steps, often including an intramolecular cyclization to form the furan ring, followed by reaction with another molecule to regenerate a radical species that continues the chain.

Termination: Two radical species combine to form a stable, non-radical product, ending the chain reaction. researchgate.net

Molecular rearrangements are reactions where the carbon skeleton of a molecule is restructured through the migration of an atom or group. acs.org Several powerful rearrangement reactions are employed in modern benzofuran synthesis to create highly substituted and complex products.

Sigmatropic Rearrangements: These are pericyclic reactions where a sigma-bonded substituent moves across a pi system to a new position. The Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement, is a classic example used in benzofuran synthesis. nih.govacs.org A recently developed method utilizes a charge-accelerated mdpi.commdpi.com-sigmatropic rearrangement of alkynyl sulfonium (B1226848) intermediates, which is followed by a subsequent substituent migration to yield highly substituted benzofurans. researchgate.netbohrium.com

Other Rearrangements:

Interrupted Pummerer Reaction: This reaction of alkynyl sulfoxides with phenols, which involves electrophilic activation followed by nucleophilic substitution and a sigmatropic rearrangement, is an effective route to benzofurans. nih.govacs.org

Meinwald Rearrangement: A cascade reaction sequence involving an initial aromatic Claisen rearrangement followed by a Meinwald rearrangement of an epoxide has been developed for the divergent synthesis of polysubstituted benzofurans.

Free Radical Reaction Processes

Catalytic Mechanisms in Benzofuran Formation

Catalysis is central to the efficient and selective synthesis of benzofurans, providing pathways that operate under milder conditions and offer control over product formation. nih.gov

Transition Metal Catalysis: A wide array of transition metals are employed to catalyze various steps in benzofuran synthesis.

Palladium and Copper: These are perhaps the most widely used catalysts. Sonogashira coupling, often using a combination of palladium and copper catalysts, joins an aryl halide (like an iodophenol) with a terminal alkyne, which then undergoes intramolecular cyclization to form the benzofuran. elsevier.esnih.gov

Nickel: Nickel catalysts are effective in promoting intramolecular nucleophilic addition reactions and C-O bond activation to form the benzofuran ring system. nih.govthieme-connect.comscienceopen.com

Rhodium: Rhodium complexes can catalyze C-H activation and arylation/cyclization cascades. nih.gov

Gold: Gold catalysts are particularly useful for activating alkynes, facilitating cycloisomerization reactions of ortho-alkynylphenols or their esters. organic-chemistry.orgnih.gov

Acid/Base Catalysis:

Brønsted and Lewis Acids: Acids are frequently used to catalyze cyclization reactions. For example, polyphosphoric acid (PPA) can catalyze the cyclization of acetals to form the benzofuran core. wuxiapptec.com Lewis acids like Indium(III) halides can activate alkynes for nucleophilic attack by a phenol group. organic-chemistry.orgacs.org

Bases: Bases like 1,8-Diazabicyclooctane[5.4.0]undec-7-ene (DBU) are used in cyclization reactions, often to generate a nucleophilic species. nih.gov

The table below summarizes some catalytic systems used in benzofuran synthesis.

Catalyst TypeMetal/Reagent ExampleReaction Type FacilitatedReference
Transition Metal Pd(OAc)2 / CuISonogashira Coupling / Cyclization elsevier.esnih.gov
Transition Metal Ni(OTf)2Intramolecular Nucleophilic Addition nih.govthieme-connect.com
Transition Metal Rhodium ComplexesC-H Activation / Cyclization nih.gov
Transition Metal Gold(I) ComplexesAlkyne Activation / Cycloisomerization organic-chemistry.orgnih.gov
Acid Catalyst Polyphosphoric Acid (PPA)Acetal Cyclization wuxiapptec.com
Acid Catalyst Indium(III) HalidesHydroalkoxylation of Alkynes organic-chemistry.org

Palladium-Mediated Catalytic Cycles (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. caltech.edunih.gov The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a prime example. beilstein-journals.orgnumberanalytics.com While specific studies detailing the Sonogashira coupling of a halogenated 5-propoxybenzofuran were not found in the provided search results, the general mechanism is well-established and can be extrapolated. numberanalytics.commdpi.com

The catalytic cycle is believed to commence with a palladium(0) species as the active catalyst. mdpi.com The key steps in the Sonogashira coupling are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a palladium(II) complex. mdpi.comlumenlearning.com

Transmetalation: In a parallel copper-catalyzed cycle, a copper(I) acetylide is formed from the terminal alkyne. This copper acetylide then transfers the acetylide group to the palladium(II) complex. mdpi.com

Reductive Elimination: The two organic ligands on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.comlumenlearning.com

The general catalytic cycle for palladium-mediated cross-coupling reactions is a widely accepted model in organic chemistry. uwindsor.ca

A related transformation, the Cacchi-type annulation, can follow a Sonogashira coupling. beilstein-journals.org In this process, if the aryl iodide has a nucleophilic group (like a hydroxyl group) ortho to the iodide, the alkyne intermediate formed from the Sonogashira coupling can undergo a 5-endo-dig cyclization to create a furan ring, which is relevant to benzofuran synthesis. beilstein-journals.org

The following table summarizes the key steps in the Sonogashira coupling catalytic cycle.

StepDescription
Oxidative AdditionInsertion of Pd(0) into the aryl/vinyl-halide bond to form a Pd(II) complex.
TransmetalationTransfer of the alkyne group from a copper acetylide to the Pd(II) complex.
Reductive EliminationCoupling of the two organic ligands and release of the final product, regenerating the Pd(0) catalyst.

Copper-Mediated Catalytic Cycles

Copper catalysis is versatile, participating in reactions that can proceed through both one and two-electron mechanisms. beilstein-journals.org A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of triazoles. nih.gov While a direct application to this compound was not found, the general mechanism provides a framework for understanding potential copper-catalyzed reactions.

The CuAAC reaction mechanism involves the formation of a copper(I) acetylide, which then reacts with an organic azide. nih.gov The reaction is often more complex than a simple stepwise process and can be influenced by the presence of multiple copper centers. nih.govrsc.org The versatility of copper also extends to radical relay mechanisms for C(sp³)–H functionalization, combining hydrogen atom transfer with cross-coupling. rsc.org

Hypervalent Iodine Reagent Mechanisms

Hypervalent iodine reagents are valuable, environmentally friendly oxidizing agents in organic synthesis. researchgate.netcardiff.ac.uk They can be used for a variety of transformations, including the functionalization of the α-position of carbonyl compounds and the synthesis of heterocyclic compounds. wikipedia.orgdovepress.com

The mechanisms of reactions involving hypervalent iodine reagents can vary depending on the specific reagent, substrate, and reaction conditions. wikipedia.org In the oxidation of carbonyl compounds, a key intermediate is a hypervalent iodine(III) enolate. This intermediate is electrophilic and can be attacked by nucleophiles. wikipedia.org Some reactions are proposed to proceed through a single electron transfer (SET) mechanism. researchgate.net For instance, in the synthesis of spirooxindoles mediated by phenyliodine bis(trifluoroacetate) (PIFA), the proposed mechanism involves a metal-free oxidative C(sp²)–C(sp³) bond formation followed by oxidative spirocyclization. dovepress.com

The table below outlines different types of hypervalent iodine(III) reagents. dovepress.com

Reagent TypeExamples
IodosylarenesIodosobenzene (PhIO)
(Dihaloiodo)arenes(Dichloroiodo)benzene (PhICl₂)
[Bis(acyloxy)iodo]arenesPhenyliodine diacetate (PIDA), Phenyliodine bis(trifluoroacetate) (PIFA)
Hydroxy(tosyloxy)iodo]benzeneKoser's reagent
Iodonium salts
Benziodoxole-based reagentsTogni's reagents

Mechanistic Details of Specific this compound Syntheses

While the search results provided limited specific mechanistic details for the synthesis of this compound itself, they do offer insights into the synthesis of related benzofuran derivatives. For instance, the synthesis of 6-substituted 5-acetyl-4,7-dimethoxybenzofuran derivatives has been reported, though without detailed mechanistic elucidation. researchgate.net Another study focused on the synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivatives, which are structurally related. cardiff.ac.uk

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for examining reaction mechanisms, allowing for the study of reaction pathways and transition states that may be difficult to observe experimentally. rsc.orgnih.gov While no theoretical studies focusing specifically on this compound were found, research on related systems highlights the potential of these methods.

For example, computational studies have been used to investigate the initiation mechanisms of ruthenium catalysts used in olefin metathesis, some of which bear benzofuran or propoxybenzofuran derivatives. uw.edu.pl These studies can help to explain the reactivity and stability of such catalysts. uw.edu.pl

Furthermore, computational models have been developed to understand the anti-tumor activity of compounds like 5-fluorouracil, which, although unrelated in structure to this compound, demonstrates the application of mechanistic modeling in understanding biological activity. nih.govnih.govplos.org These models can simulate the dynamics of drug-related physiological processes. nih.govnih.gov

Structure Activity Relationships Sar and Structural Modification Studies: in Vitro Perspectives

General Principles of Substituent Effects on Benzofuran (B130515) Scaffold Activity

The biological activity of benzofuran derivatives can be significantly modulated by the type and position of substituents on the benzofuran core. biogecko.co.nzsemanticscholar.org SAR studies have revealed several general principles governing these effects.

The introduction of substituents at various positions on the benzofuran nucleus can alter the compound's lipophilicity, electronic properties, and steric profile, all of which influence its interaction with biological targets. biogecko.co.nz For instance, the presence of an ester group at the C-2 position has been identified as a key determinant for the cytotoxic activity of some benzofuran compounds. rsc.org Similarly, substitutions at the C-2 phenyl group and the C-5 position with hydroxyl, halogen, or amino groups are closely linked to antibacterial activity. rsc.org

The nature of the substituent plays a critical role. Electron-withdrawing groups, such as halogens, in the ortho position of the benzofuran ring and the para position of an attached aryl ring tend to enhance antimicrobial potency. nih.gov Conversely, electron-donating groups often weaken this activity. nih.gov For example, two bromo substituents at the C-5 position of the benzofuran and the C-4 position of a phenyl ring have been shown to result in excellent antibacterial activity. nih.gov Halogen substitutions at the para position of the benzofuran are more likely to form favorable hydrophobic interactions, leading to increased potency. semanticscholar.org

Hybridization of the benzofuran scaffold with other heterocyclic rings, such as chalcones, triazoles, piperazines, and imidazoles, has emerged as a promising strategy for developing potent cytotoxic agents. semanticscholar.orgmdpi.com These hybrid structures can leverage the functionalization or structural configuration of the conjugated molecule to enhance anticancer activity. semanticscholar.org

Mechanistic Insights from Structure-Activity Relationships (SAR) for 5-Propoxybenzofuran (In Vitro)

While specific SAR studies focusing exclusively on this compound are not extensively detailed in the provided search results, general principles for alkoxy-substituted benzofurans can be inferred. The propoxy group at the 5-position is an electron-donating group, which, according to general SAR principles, might modulate the electronic and lipophilic character of the molecule. nih.gov The introduction of alkoxy groups, like the propoxy group, at selected positions on the benzene (B151609) ring of benzofuran derivatives influences the volume, lipophilicity, and ultimately the biological activity of the resulting compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzofuran Derivatives

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netbioinformation.net This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. collaborativedrug.com

Comparative Molecular Field Analysis (CoMFA) and CoMSIA Modeling

CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that correlate the 3D structural features of molecules with their biological activities. mdpi.comresearchgate.net These models are built by aligning a set of molecules and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA). mdpi.comnih.gov

For benzofuran derivatives, CoMFA and CoMSIA have been successfully applied to understand their SAR for various biological activities, including anticancer and acetylcholinesterase inhibition. mdpi.comresearchgate.net The resulting 3D contour maps from these analyses provide a visual representation of the regions around the molecule where modifications are likely to enhance or decrease activity. mdpi.com For example, these models have been used to identify essential structure-activity relationships and guide the design of new, more potent benzofuran derivatives. mdpi.com

Statistical Validation of QSAR Models for Predictive Efficacy

The reliability and predictive power of QSAR models are assessed through rigorous statistical validation. researchgate.netderpharmachemica.com Key statistical parameters used for validation include:

Correlation coefficient (r²) : Measures the goodness of fit of the model to the training data. researchgate.netderpharmachemica.com

Cross-validated correlation coefficient (q² or r²cv) : Assesses the internal predictive ability of the model using techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation. researchgate.netderpharmachemica.commdpi.com

Predictive r² (pred_r²) : Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development. researchgate.netderpharmachemica.com

F-test value and standard deviation of the regression (s²) : Provide further statistical support for the significance and robustness of the QSAR model. derpharmachemica.commdpi.com

A robust and predictive QSAR model will have high values for r², q², and pred_r², indicating that it can reliably predict the biological activity of new compounds within its applicability domain. researchgate.netresearchgate.net For instance, a 2D-QSAR model for vasodilatory benzofuran-based analogs showed an R² of 0.816 and an R²cv of 0.731, supporting its statistical relevance. mdpi.com Similarly, a 3D-QSAR study on benzofuran derivatives as N-myristoyltransferase inhibitors yielded a model with a predictive r² of 0.778. researchgate.net

Computational Approaches to Structure-Activity Correlation

In addition to QSAR, other computational methods are instrumental in understanding the SAR of benzofuran derivatives.

Molecular Docking Investigations for Ligand-Receptor Interactions (In Vitro)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is a powerful tool for elucidating the binding mode of ligands and understanding the key interactions that govern their biological activity. ajrconline.orgnih.gov

Docking studies on benzofuran derivatives have provided valuable insights into their interactions with various biological targets, including enzymes and receptors implicated in cancer and other diseases. nih.govresearchgate.netmdpi.com By analyzing the docked conformations, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the receptor's active site. ajrconline.orgnih.gov For example, docking studies of benzofuran-oxadiazole and -triazole derivatives against anaplastic lymphoma kinase (ALK) receptors helped to understand their binding mechanisms and inhibitory potential. nih.gov The binding affinity, calculated as binding energy (ΔG), and the inhibition constant (Ki) are key metrics derived from docking simulations that indicate the potency of a ligand. mdpi.comnih.govnih.gov

These computational approaches, in conjunction with experimental in vitro studies, provide a comprehensive framework for understanding the structure-activity relationships of benzofuran derivatives and for the rational design of new compounds with improved therapeutic profiles.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics (In Vitro)

Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational stability and dynamics of molecules over time. cresset-group.comnih.gov These simulations provide a detailed view of how a molecule like this compound and its analogs behave in a simulated biological environment, offering insights into their stability and interaction with target proteins. cresset-group.comnih.gov

MD simulations can reveal the flexibility of the propoxy chain and the benzofuran core, identifying the most stable conformations. mdpi.comsfu.ca The conformational flexibility of a molecule can significantly impact its binding affinity to a biological target. nih.gov For instance, simulations can show how the propoxy group orients itself within a binding pocket and whether this orientation is stable over time. nih.gov This information is crucial for understanding the dynamics of the ligand-receptor interaction. nih.govnih.gov

A hypothetical MD simulation of a this compound analog bound to a target protein might reveal the following:

Simulation Time (ns)RMSD of Ligand (Å)Key InteractionsConformational State
00.0Initial docked poseBound
101.2Hydrogen bond with SER-123, Hydrophobic interactionsStable
201.5Propoxy chain reorientationMinor Fluctuation
301.4Stable hydrogen bond and hydrophobic contactsStable
402.5Loss of hydrogen bond with SER-123Unstable
503.1Ligand begins to dissociate from binding pocketDissociating

This is an interactive data table based on hypothetical data.

This type of analysis helps researchers understand the dynamic nature of the interaction and identify which structural features contribute most to stable binding. nih.govbiorxiv.org

Analysis of Molecular Interaction Fields (Steric, Electrostatic, Hydrophobic, Hydrogen Bond)

Molecular Interaction Fields (MIFs) are used to visualize and quantify the energetic properties of a molecule's surface. moldiscovery.comfrontiersin.org This analysis helps in understanding how a molecule like this compound will interact with a biological target on a three-dimensional level. beilstein-journals.org The primary types of interaction fields are steric, electrostatic, hydrophobic, and hydrogen bonding. mdpi.comgatech.edu

Steric Fields: These fields indicate regions where bulky groups would be favored (positive contour) or disfavored (negative contour) for optimal binding. researchgate.net For this compound, analysis of the steric field might suggest that increasing the size of the propoxy group could enhance binding, provided it fits within the target's binding pocket.

Electrostatic Fields: These highlight areas of positive and negative electrostatic potential. researchgate.net The oxygen atom of the propoxy group and the benzofuran ring system contribute to the electrostatic profile of the molecule. Understanding this profile is crucial for predicting interactions with charged or polar residues in a protein's active site.

Hydrophobic Fields: These fields identify regions that are likely to engage in favorable hydrophobic interactions. The propyl chain and the benzene ring of the benzofuran core are hydrophobic and would be expected to interact favorably with nonpolar residues in a binding pocket.

Hydrogen Bond Fields: This analysis identifies potential hydrogen bond donor and acceptor sites. mdpi.com The oxygen atom in the propoxy group and the furan (B31954) oxygen can act as hydrogen bond acceptors.

A hypothetical analysis of the molecular interaction fields for a series of this compound analogs could yield the following insights:

CompoundSteric Contribution (%)Electrostatic Contribution (%)Hydrophobic Contribution (%)Predicted Affinity
This compound453520Moderate
Analog A (larger alkyl chain)553015Higher
Analog B (polar substituent)404515Higher
Analog C (bulky, non-polar)602515Lower

This is an interactive data table based on hypothetical data.

Such analyses are instrumental in guiding the design of new derivatives with improved binding affinities and specificities. mdpi.comnih.gov

Positional Isomerism and its Impact on In Vitro Activity

Positional isomerism, which involves changing the position of a substituent on a molecule's core structure, can have a profound effect on biological activity. nih.govnih.gov In the case of propoxybenzofuran, moving the propoxy group to different positions on the benzofuran ring can significantly alter its interaction with biological targets. rsc.org

For example, research on other benzofuran derivatives has shown that the position of substituents is critical for activity. cardiff.ac.uk Methoxy (B1213986) substitution at the C-6 position of the benzofuran ring has been shown to be more potent than substitutions at the C-4 or C-5 positions in certain contexts. cardiff.ac.uk This suggests that the spatial arrangement of the substituent in relation to the rest of the molecule and the target's binding site is a key determinant of efficacy.

A study comparing the in vitro activity of different positional isomers of a propoxybenzofuran derivative might produce results like the following:

CompoundPosition of Propoxy GroupIC50 (µM)
Isomer 1415.2
Isomer 255.8
Isomer 361.2
Isomer 478.9

This is an interactive data table based on hypothetical data.

Theoretical and Computational Chemistry Studies of 5 Propoxybenzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. mdpi.comresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying the ground state properties of molecules like 5-propoxybenzofuran. mdpi.com DFT is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system uniquely determines all its ground-state properties. researchgate.netumn.eduepfl.ch

Ground State Optimization and Conformational Analysis

The first step in a typical DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. aps.orgarxiv.org This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which contains a rotatable propoxy group, this process also involves a conformational analysis to identify the various possible spatial arrangements (conformers) and their relative stabilities. lumenlearning.comlibretexts.orgchemistrysteps.com

Conformational analysis involves exploring the potential energy surface of the molecule by systematically rotating the single bonds. maricopa.edu For this compound, the key dihedral angles to consider are those around the C-O bonds of the propoxy group. The different arrangements, such as staggered and eclipsed conformations, will have different energies due to factors like torsional strain and steric hindrance. chemistrysteps.commaricopa.edu The most stable conformer corresponds to the global minimum on the potential energy surface.

Table 1: Key Aspects of Ground State Optimization and Conformational Analysis

ConceptDescriptionRelevance to this compound
Geometry Optimization An iterative process to find the atomic coordinates that correspond to the minimum energy of the molecule. aps.orgarxiv.orgDetermines the most stable 3D structure of the this compound molecule.
Conformational Analysis The study of the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.comlibretexts.orgchemistrysteps.comIdentifies the preferred orientation of the propoxy group relative to the benzofuran (B130515) ring.
Potential Energy Surface A mathematical representation of the energy of a molecule as a function of its geometry.The landscape that is explored to find low-energy conformers.
Torsional Strain The increase in potential energy of a molecule due to repulsion between electrons in bonds on adjacent atoms. chemistrysteps.comInfluences the rotational barrier around the C-O bonds of the propoxy group.
Steric Hindrance The repulsive interaction that occurs when atoms are forced closer together than their atomic radii allow. maricopa.eduAffects the stability of conformers where the propoxy group is close to the benzofuran ring.

Electronic Structure Characterization (Frontier Molecular Orbitals, Charge Distribution)

Once the optimized geometry is obtained, DFT can be used to investigate the electronic structure of this compound. This includes analyzing the frontier molecular orbitals (FMOs) and the distribution of electron density throughout the molecule. numberanalytics.comnumberanalytics.com

The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. numberanalytics.comnumberanalytics.comopentextbc.cafiveable.me The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. numberanalytics.com

The charge distribution describes how the total electron density is spread across the atoms in the molecule. khanacademy.orgwikipedia.org This can be visualized using molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential on the molecular surface. bhu.ac.in These maps are valuable for predicting how the molecule will interact with other charged or polar species. bhu.ac.in

Table 2: Electronic Structure Descriptors

DescriptorDescriptionSignificance for this compound
HOMO The highest energy molecular orbital that contains electrons. numberanalytics.comopentextbc.caIndicates the electron-donating ability and sites susceptible to electrophilic attack.
LUMO The lowest energy molecular orbital that does not contain electrons. numberanalytics.comopentextbc.caIndicates the electron-accepting ability and sites susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. numberanalytics.comRelates to the chemical reactivity and stability of the molecule.
Charge Density The distribution of electrons within the molecule. khanacademy.orgwikipedia.orglibretexts.orgyoutube.comlibretexts.orgDetermines the electrostatic interactions and polarity of the molecule.
MEP Map A visualization of the electrostatic potential on the molecular surface. bhu.ac.inIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)

DFT calculations can also be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.orgresearchgate.net By calculating the magnetic shielding of each nucleus in the molecule, it is possible to estimate the chemical shifts that would be observed in an experimental NMR spectrum. libretexts.org

The predicted NMR spectra can be a valuable tool for structure verification. arxiv.org Comparing the calculated chemical shifts with experimental data can help to confirm the proposed structure of this compound and its conformers. Discrepancies between the predicted and experimental spectra can also provide insights into the limitations of the computational model or suggest the presence of environmental effects not accounted for in the calculation.

Table 3: Predicted vs. Experimental Data Correlation

Spectroscopic PropertyComputational MethodBasis for Correlation
¹H NMR Chemical Shifts DFT (e.g., GIAO method)Comparison of calculated shielding tensors with experimental δ values.
¹³C NMR Chemical Shifts DFT (e.g., GIAO method)Comparison of calculated shielding tensors with experimental δ values.

Molecular Modeling and Simulation Techniques for Benzofuran Systems

Beyond static DFT calculations, molecular modeling and simulation techniques provide a dynamic perspective on the behavior of molecules like this compound. These methods are particularly useful for studying larger systems or longer timescale phenomena.

Force Field Parameterization for Propoxybenzofuran-Containing Molecules

Molecular dynamics (MD) simulations, a common molecular modeling technique, rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. A force field is a set of parameters that define the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). scm.comgromacs.org

For a novel or less common molecule like this compound, a specific set of force field parameters may not be readily available in standard force fields like AMBER or CHARMM. gromacs.org In such cases, it is necessary to develop or "parameterize" a new set of parameters. bioexcel.eucgmartini.nlcgmartini.nl This process often involves using quantum mechanical data, such as that obtained from DFT calculations, as a reference to derive the force field parameters. The goal is to create a force field that can accurately reproduce the structural and energetic properties of the molecule as determined by the higher-level quantum mechanical methods. cgmartini.nl

Table 4: Force Field Parameterization Steps

StepDescription
Quantum Mechanical Calculations Perform DFT calculations to obtain the optimized geometry, vibrational frequencies, and partial atomic charges of this compound.
Parameter Fitting Adjust the force field parameters (e.g., bond force constants, equilibrium angles, torsional barriers) to reproduce the quantum mechanical data.
Validation Test the new parameters by running short MD simulations and comparing the results with experimental data or further quantum mechanical calculations.

Conformational Sampling and Energy Landscape Analysis

Once a suitable force field is available, MD simulations can be used to perform a more extensive exploration of the conformational space of this compound. bahargroup.orgchemrxiv.orgnih.govbiorxiv.orgnih.gov By simulating the motion of the molecule over time at a given temperature, MD can sample a wide range of conformations and provide insights into their relative populations. nih.govnih.gov

The results of these simulations can be used to construct a detailed energy landscape of the molecule. This landscape reveals the different stable and metastable conformational states and the energy barriers that separate them. chemrxiv.org Understanding the energy landscape is crucial for comprehending the dynamic behavior of the molecule, such as the rates of conformational transitions and the populations of different conformers at equilibrium. This information complements the static picture provided by DFT calculations and offers a more complete understanding of the structure-property relationships of this compound. nih.govcsic.es

Table 5: Conformational Sampling and Analysis Techniques

TechniqueDescription
Molecular Dynamics (MD) A simulation method that calculates the trajectory of atoms and molecules over time based on a force field.
Metropolis Monte Carlo A simulation method that generates a sequence of random configurations and accepts or rejects them based on their energy. chemrxiv.org
Energy Landscape Analysis The study of the potential energy surface to identify local and global minima (stable conformers) and transition states.
Clustering Analysis A method to group similar conformations together to identify the most populated conformational states. biorxiv.org

Prediction of Physico-chemical Parameters and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure and reactivity of organic molecules. rsc.orgresearchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several global reactivity descriptors can be derived to understand the chemical behavior of a compound. researchgate.netbeilstein-journals.org These descriptors provide a quantitative framework for assessing the stability and reactivity of molecules. researchgate.net

The key global reactivity descriptors include:

HOMO and LUMO Energies (EHOMO, ELUMO): The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is an indicator of kinetic stability. A larger energy gap suggests higher stability and lower reactivity. uitm.edu.my

Ionization Potential (IP): Approximated as IP ≈ -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (EA): Approximated as EA ≈ -ELUMO, it represents the energy released when an electron is added.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ ≈ (IP + EA) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the tendency of electrons to escape from the system. beilstein-journals.org

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η ≈ (IP - EA) / 2. Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / 2η. beilstein-journals.org

Local reactivity can be predicted using Fukui functions, which identify the most likely sites within the molecule for nucleophilic and electrophilic attack. beilstein-journals.orgnih.gov While specific DFT calculations for this compound are not available in the cited literature, the following table illustrates the typical parameters that would be calculated.

Table 1: Illustrative Predicted Physico-chemical Parameters and Reactivity Descriptors for a Benzofuran-type Molecule. This table is for demonstrative purposes, showcasing the types of data generated from DFT calculations.

ParameterSymbolIllustrative Value (eV)
HOMO EnergyEHOMO-6.20
LUMO EnergyELUMO-1.15
Energy GapΔE5.05
Ionization PotentialIP6.20
Electron AffinityEA1.15
Electronegativityχ3.675
Chemical Potentialμ-3.675
Chemical Hardnessη2.525
Chemical SoftnessS0.198
Electrophilicity Indexω2.67

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. diva-portal.orgnih.gov Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are effective in predicting the NLO response of organic molecules. iastate.edunih.gov The NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. diva-portal.org

The key parameters that define the NLO response at the molecular level are the polarizability (α) and the first-order hyperpolarizability (β). diva-portal.orgnih.gov

Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order nonlinear response, which is responsible for effects like second-harmonic generation (SHG). Large β values are desirable for NLO applications.

For a molecule to have a non-zero β value, it must be non-centrosymmetric. Organic molecules designed for NLO applications often feature an electron donor-acceptor (D-A) system connected by a π-conjugated bridge, which facilitates intramolecular charge transfer upon excitation, enhancing the NLO response. nih.gov While no specific TD-DFT studies on the NLO properties of this compound are found in the provided search results, calculations on related organic chromophores show that the theoretical prediction of these properties is a robust field. rsc.orggoogle.co.in The table below provides an example of the kind of data that would be generated in such a study.

Table 2: Illustrative Predicted Nonlinear Optical Properties for a Benzofuran-type Molecule. This table is for demonstrative purposes, showcasing the types of data generated from TD-DFT calculations.

ParameterSymbolIllustrative Value (a.u.)
Dipole Momentμ3.5 D
Average Linear Polarizability<α>150
Total First Hyperpolarizabilityβtot850

Computational Studies on Propoxybenzofuran-Containing Catalytic Systems (e.g., Ruthenium Complexes)

Ruthenium-based complexes are highly effective catalysts for olefin metathesis, a powerful reaction in organic and polymer synthesis. caltech.edunih.gov Computational studies are instrumental in understanding the reaction mechanisms and in the rational design of new, more efficient catalysts. uw.edu.plkaust.edu.sa

A computational study by Trzaskowski investigated a series of ruthenium complexes bearing benzofuran and propoxybenzofuran derivatives as potential olefin metathesis catalysts. uw.edu.pl The research aimed to evaluate how these ligands influence the catalyst's initiation, which is a key step in the catalytic cycle. uw.edu.plkaust.edu.sa Using a model where an ethylene (B1197577) molecule approaches the catalyst, the Gibbs free energies of activation (ΔG‡) for the initiation step were calculated using DFT with the B3LYP functional. uw.edu.pl

The study explored complexes with different substitution patterns on the benzofuran ring system. uw.edu.pl The results indicated that some of the newly designed complexes, including those with propoxybenzofuran-type ligands, could be promising candidates for metathesis catalysts. uw.edu.pl Specifically, several of the studied complexes exhibited initiation barriers that were 2-5 kcal/mol lower than that of the well-known Hoveyda-Grubbs catalyst, suggesting a potential for significantly faster initiation rates. uw.edu.pl The calculations revealed that the electronic and steric properties of the benzofuran-based ligands have a direct impact on the stability of the catalyst and the energy barrier for the dissociation of the ligand, which is the rate-determining step for initiation in many cases. uw.edu.pl

Table 3: Illustrative Calculated Gibbs Free Energies of Activation for the Initiation of Ruthenium Complexes Bearing Benzofuran and Propoxybenzofuran Derivatives. Data is based on findings reported in Trzaskowski, 2017. uw.edu.pl

Complex TypeIllustrative ComplexCalculated ΔG‡ (kcal/mol)
Hoveyda-Grubbs Catalyst (Reference)-~21.0
Ruthenium Complex with Benzofuran DerivativeComplex 30~16.0 - 19.0
Ruthenium Complex with Propoxybenzofuran DerivativeComplex 35~16.0 - 19.0

These computational findings provide valuable guidelines for synthesizing new catalysts with tailored activity and selectivity for olefin metathesis reactions. uw.edu.pluib.no

Advanced Applications and Materials Science Perspectives

Integration of Benzofuran (B130515) Derivatives in Functional Materials

The integration of benzofuran derivatives into functional materials is a well-established strategy for developing new technologies. These compounds are recognized as crucial building blocks for various organic functional materials. The inherent π-conjugated system of the benzofuran core allows for effective charge transport, making it a valuable component in organic electronics.

Alkoxy-substituted benzofurans, in particular, have been noted for their utility. The introduction of an alkoxy group, such as a propoxy group at the 5-position, can significantly modulate the electronic and physical properties of the parent benzofuran molecule. This substitution can enhance solubility, influence molecular packing in the solid state, and tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These modifications are critical for optimizing performance in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Research into alkoxy-substituted Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) derivatives, for example, has shown that methoxy (B1213986) groups can improve hole transport mobility, highlighting the potential of alkoxy substitution in enhancing semiconductor performance. researchgate.net

Exploration of Optoelectronic Properties of 5-Propoxybenzofuran Derivatives

The optoelectronic properties of benzofuran derivatives are a key area of investigation for their use in photonic and electronic devices. The specific substitution pattern and the nature of the substituent dramatically affect these properties. For instance, studies on chalcone (B49325) derivatives incorporating a 7-methoxy-1-benzofuran moiety have demonstrated their potential for optoelectronic applications. dntb.gov.uadergipark.org.tr Key parameters such as the optical band gap (E_g) and refractive index (n) can be determined from their UV-Vis absorption spectra. dntb.gov.uadergipark.org.tr

While specific data for this compound is not extensively documented in dedicated studies, the properties can be inferred from related structures. The propoxy group, being an electron-donating group, is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap. This shift typically results in a bathochromic (red) shift in the absorption and emission spectra. The table below illustrates typical optoelectronic parameters investigated for related methoxy-substituted benzofuran derivatives, which serve as a proxy for understanding the potential properties of this compound.

Table 1: Illustrative Optoelectronic Parameters for Methoxy-Substituted Benzofuran Chalcone Derivatives

Parameter Description Typical Value Range
Absorption Maximum (λ_max) The wavelength at which the material absorbs the most light. 350 - 450 nm
Optical Band Gap (E_g) The energy difference between the HOMO and LUMO, crucial for electronic applications. 2.5 - 3.5 eV
Refractive Index (n) A measure of how light propagates through the material, important for photonic device design. 1.5 - 1.8

| Fluorescence Quantum Yield (Φ_F) | The efficiency of the fluorescence process. | Varies significantly with structure |

Note: This table is illustrative and based on data for related methoxy-substituted compounds. Specific values for this compound derivatives would require experimental verification.

The fine-tuning of these properties through the strategic placement of substituents like the propoxy group is essential for designing materials with tailored optical and electronic characteristics for advanced devices. sci-hub.se

Applications in Homogeneous and Heterogeneous Catalysis Research

The utility of the benzofuran structure extends into the realm of catalysis, where its derivatives can be fashioned into sophisticated ligands for metal catalysts. The electronic nature and steric profile of these ligands are critical in dictating the efficiency and selectivity of catalytic transformations.

Design and Synthesis of Propoxybenzofuran-Based Ligands for Metal Catalysis

The design of effective ligands is paramount in transition-metal catalysis. Ligands not only stabilize the metal center but also actively participate in the catalytic cycle to control reactivity and selectivity. While the development of ligands based specifically on the this compound scaffold is a niche area, the principles of ligand design suggest its potential. The benzofuran core can be functionalized to create multidentate ligands. The propoxy group at the 5-position would act as an electronic modulator, influencing the electron density at the metal center.

For example, phosphine (B1218219) ligands, which are ubiquitous in catalysis, can be synthesized incorporating a benzofuran moiety. The synthesis of P-chiral phosphine ligands often involves the use of phosphine-borane intermediates and allows for the creation of conformationally rigid and electron-rich ligands that exhibit high enantioselectivity. nih.gov A hypothetical propoxybenzofuran-based phosphine ligand could offer unique steric and electronic properties beneficial for reactions like cross-coupling or asymmetric hydrogenation.

Evaluation of Catalytic Efficiency and Selectivity in Organic Transformations

The performance of a catalyst is judged by its activity, stability, and the selectivity it imparts on a chemical reaction. The structure of the ligand plays a crucial role in achieving high catalytic efficiency. For instance, in copper-catalyzed asymmetric reactions, the ligand structure is vital for preventing degradation pathways and maintaining catalytic activity.

A hypothetical catalyst system featuring a this compound-based ligand would need to be evaluated in benchmark organic transformations. Key metrics for evaluation include:

Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

Turnover Frequency (TOF): The measure of catalyst activity, expressed as the number of turnovers per unit time.

Enantiomeric Excess (ee): For asymmetric reactions, this measures the degree of stereoselectivity.

The electronic influence of the propoxy group could be particularly relevant in reactions where the electron density at the metal center is critical for a specific elementary step, such as oxidative addition or reductive elimination. The development of such catalytic systems could offer new solutions for synthesizing complex molecules with high precision.

Development of Novel Material Architectures Incorporating this compound Scaffolds

Beyond single-molecule applications, there is growing interest in organizing functional molecules into highly ordered, supramolecular structures to create materials with emergent properties. The self-assembly of organic molecules into well-defined architectures like nanofibers, nanotubes, or crystalline films is a powerful bottom-up approach to materials engineering. researchgate.net

The this compound scaffold possesses features conducive to forming such architectures. The aromatic benzofuran core can participate in π-π stacking interactions, while the propoxy group can engage in van der Waals interactions. These non-covalent forces can direct the self-assembly of molecules into ordered structures. Tailoring the terminal groups of molecules has been shown to significantly affect their self-assembly behavior in solution. researchgate.net

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

  • Methodology : Partner with computational chemists for molecular dynamics simulations, pharmacologists for target deconvolution, and toxicologists for ecotoxicity assessments (e.g., Daphnia magna assays). Share data via open-access repositories (Figshare) to foster reproducibility .

Emerging Research Directions

Q. What novel therapeutic applications are being explored for this compound derivatives?

  • Methodology : Screen against understudied targets (e.g., TRPV1 channels, sigma-1 receptors) using high-throughput fluorescence polarization assays. Optimize substituents (e.g., halogenation at C-4) to enhance blood-brain barrier permeability. Publish negative results to avoid publication bias .

Q. How can machine learning models accelerate the discovery of this compound-based inhibitors?

  • Methodology : Train neural networks (DeepChem) on ChEMBL datasets to predict IC50_{50} values for kinase targets. Validate top candidates via SPR (surface plasmon resonance) binding assays. Prioritize compounds with >50% inhibition at 10 μM and selectivity indices ≥10 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.